2-Amino-2-cyanoacetamide

Overview

Description

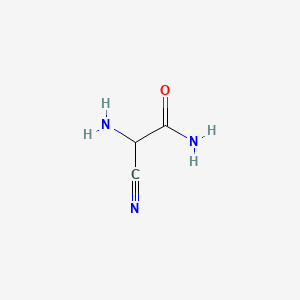

2-Amino-2-cyanoacetamide (CAS 6719-21-7) is an organic compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.09 g/mol. It features three functional groups: an amino (-NH₂), cyano (-CN), and amide (-CONH₂) group (). Key properties include:

- Melting Point: 120–124°C

- Water Solubility: Highly soluble in water

- Applications: Intermediate in pharmaceutical synthesis (e.g., temozolomide precursors) and organic reactions ().

- Safety: Classified as hazardous (H302: harmful if swallowed; H319: causes eye irritation; H410: toxic to aquatic life) ().

Its synthesis involves the amidation of ethyl 2-amino-2-cyanoacetate with ammonia gas, achieving a 78% yield (). Nuclear magnetic resonance (NMR) data (DMSO-d₆) confirms its structure:

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

2-Amino-2-cyanoacetamide is widely used in the synthesis of heterocyclic compounds, particularly nitrogen-containing heterocycles. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities. The compound's structure allows for various reactions leading to the formation of different ring systems, making it a significant building block in organic synthesis.

Synthetic Pathways

The compound can undergo several transformations:

- Oxidation : Produces various oxidized amides and nitriles.

- Reduction : Yields amines and related derivatives.

- Substitution Reactions : Leads to substituted amides and nitriles.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various pathogens has been documented, highlighting its potential role in combating infectious diseases.

Anticancer Potential

Studies have shown that derivatives of this compound may inhibit cancer cell proliferation. The mechanism involves targeting specific enzymes related to cancer growth, making it a subject of interest in cancer research.

Antiviral Applications

The compound has demonstrated potential in antiviral applications by inhibiting the replication of certain viruses. This property positions it as a candidate for antiviral drug development, particularly against emerging viral threats.

Medicinal Chemistry

Drug Development

Due to its biological activity, this compound is being explored for its potential as a lead compound in drug development. Its ability to interact with various biological targets makes it a promising candidate for creating novel therapeutics.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it can cross biological barriers, including the blood-brain barrier. This characteristic is essential for developing drugs targeting central nervous system disorders.

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in producing dyes and pigments. Its reactivity allows it to participate in forming complex colorants used in textiles and coatings.

Material Science

The compound's chemical properties make it suitable for applications in material science, particularly in synthesizing polymers and other advanced materials.

Case Studies and Research Findings

| Application Area | Findings | Source |

|---|---|---|

| Antimicrobial Activity | Exhibits activity against several bacterial strains; potential for antibiotic development. | |

| Anticancer Research | Derivatives show promise in inhibiting tumor growth through enzyme inhibition mechanisms. | |

| Antiviral Research | Inhibits viral replication; studied for potential use against emerging viruses. | |

| Synthetic Chemistry | Key intermediate in synthesizing nitrogen-containing heterocycles; versatile reactivity profile. |

Mechanism of Action

The mechanism by which 2-Amino-2-cyanoacetamide exerts its effects varies depending on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interfering with nucleic acid synthesis. The compound’s ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile agent in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Structural Analogues

The table below compares 2-amino-2-cyanoacetamide with three analogues based on functional groups, applications, and safety:

Physicochemical Properties

| Property | This compound | 2-Cyano-2-isonitrosoacetamide | 2-Amino-2-cyano-N-methylacetamide |

|---|---|---|---|

| Melting Point (°C) | 120–124 | Not reported | Not reported |

| Water Solubility | High | Moderate | Low |

| LogP | -0.28 | Not reported | 0.45 (estimated) |

| Boiling Point (°C) | 338.5 (760 mmHg) | Not reported | Not reported |

Biological Activity

2-Amino-2-cyanoacetamide (CAS No. 6719-21-7) is a purine derivative with notable biological activities, particularly in the fields of oncology and virology. This compound has garnered attention due to its potential applications in inhibiting cancer cell proliferation and viral replication. The molecular formula of this compound is C3H5N3O, with a molecular weight of approximately 99.09 g/mol.

Structure and Solubility

- Molecular Structure : The compound consists of an amino group, a cyano group, and an acetamide moiety, contributing to its reactivity and biological activity.

- Physical Appearance : It is typically found as a beige powder.

- Solubility : Soluble in organic solvents such as ether and methanol, which facilitates its use in various chemical syntheses .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell growth in animal models through several mechanisms:

- Inhibition of Protein Synthesis : The compound inhibits amide hydrolase, an enzyme responsible for hydrolyzing peptides into amino acids, leading to reduced protein synthesis and subsequent cell death .

- Cellular Mechanisms : In vitro studies have demonstrated that treatment with this compound results in apoptosis (programmed cell death) in various cancer cell lines by disrupting key signaling pathways such as NF-κB and MAPK .

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise in antiviral applications:

- Plague Virus Inhibition : Studies have reported that this compound can inhibit the replication of the plague virus, an RNA virus associated with severe encephalitis in humans .

- Mechanism of Action : The nitrogen atom within the compound enhances its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibits protein synthesis via amide hydrolase | |

| Antiviral | Inhibits plague virus replication | |

| Neuroactive | Crosses blood-brain barrier |

Notable Research Findings

- A study highlighted the efficacy of this compound in inducing apoptosis in breast cancer cells by switching from pro-survival signaling to caspase activation .

- Another investigation demonstrated its potential as a reversible covalent inhibitor for TAK1 (Transforming Growth Factor Beta Activated Kinase 1), which plays a crucial role in cell survival signaling pathways .

- The compound's interaction with adenosine receptors has been explored, revealing insights into its receptor binding characteristics and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of 2-Amino-2-cyanoacetamide in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For this compound, ¹H NMR (DMSO-d₆, 400 MHz) shows distinct peaks at δ 4.43 (s, 1H, -CH-) and δ 7.60 (br, 2H, -CONH₂), while ¹³C NMR reveals signals at δ 47.3 (CH), 120.1 (CN), and 168.1 (CO) . Purity testing via HPLC or mass spectrometry is recommended to detect impurities from intermediates (e.g., unreacted 2-cyanoacetamide). Storage in airtight containers at 2–8°C prevents degradation .

Q. What are the standard synthetic routes to this compound, and what starting materials are typically used?

- Methodological Answer : A common route involves oximation of 2-cyanoacetamide followed by reduction. For example, ethyl cyano(hydroxyimino)acetate (18) can be reduced using a spray-type fine bubble (FB) generator to yield ethyl 2-amino-2-cyanoacetate (19), which undergoes amidation with ammonia gas to form this compound (13) . Alternative pathways avoid ammonia by using hydroxylamine derivatives to minimize side reactions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data are limited, standard precautions include wearing nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Dispose of waste via approved chemical disposal protocols, as incomplete degradation may release cyanide derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, and what are common pitfalls?

- Methodological Answer : Yield optimization requires precise control of reaction conditions. For instance, during the reduction of ethyl cyano(hydroxyimino)acetate (18), maintaining a pH of 8–9 and using FB technology enhances hydrogen diffusion, improving reduction efficiency . Common pitfalls include over-ammoniation (leading to byproducts like AICA) and incomplete oximation, which can be monitored via TLC or in situ IR spectroscopy .

Q. How should researchers address contradictory NMR data when characterizing this compound derivatives?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. For example, DMSO-d₆ stabilizes the amide proton resonance at δ 7.60, whereas D₂O exchangeable protons may disappear. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What strategies ensure high purity of this compound for biological assays?

- Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) removes polar impurities. For trace metal removal, chelating resins or activated charcoal filtration are effective. Purity >99% can be confirmed via elemental analysis (C, H, N) and LC-MS with electrospray ionization (ESI) .

Q. What mechanistic insights exist for the biological activity of this compound in enzymatic studies?

- Methodological Answer : The compound’s cyano and amide groups enable hydrogen bonding with active sites of enzymes like amidases or nitrilases. Molecular docking studies suggest competitive inhibition via binding to catalytic cysteine residues. In vitro assays using fluorogenic substrates (e.g., 4-nitroacetanilide) can quantify inhibition constants (Kᵢ) .

Preparation Methods

Direct Amination of Cyanoacetamide via Nitrosation and Catalytic Hydrogenation

One classical approach involves the conversion of cyanoacetamide to nitrosocyanoacetamide followed by catalytic hydrogenation to yield 2-Amino-2-cyanoacetamide.

-

- Cyanoacetamide is first reacted with nitrite under acidic conditions (pH ~2) to form nitrosocyanoacetamide.

- This intermediate is then subjected to catalytic hydrogenation using platinum on carbon (Pt/C) catalyst in methanol at room temperature under hydrogen pressure (~2 × 10^5 Pa).

- After hydrogenation (8–14 hours), the product is isolated by vacuum crystallization and washing with isopropanol.

| Parameter | Details |

|---|---|

| Catalyst | 5% Platinum on carbon |

| Solvent | Methanol |

| Hydrogen Pressure | 2 × 10^5 Pa |

| Reaction Temperature | Room temperature |

| Reaction Time | 8–14 hours |

| Purity (HPLC) | ~84.1% (initial), improved upon recrystallization |

| Melting Point | ~120 °C |

| Yield | Moderate (e.g., 23 g from 31 g intermediate) |

Ammonolysis of Aminocyanoacetic Acid Esters

A widely used industrially relevant method involves the ammonolysis of aminocyanoacetic acid esters, typically ethyl or butyl esters, to produce this compound.

-

- Aminocyanoacetic acid esters are prepared by esterification of cyanoacetic acid with an alcohol (e.g., ethanol or butanol).

- The ester solution is cooled to 0–5 °C and purged with ammonia gas for about 1 hour.

- The reaction mixture is concentrated under reduced pressure, cooled to 0–5 °C, and stirred to precipitate the product.

- The solid is filtered, washed with chilled methanol, and dried under vacuum at 40–45 °C.

| Parameter | Details |

|---|---|

| Starting Material | Aminocyanoacetic acid ethyl or butyl ester |

| Solvent | Methanol |

| Temperature | 0–5 °C |

| Ammonia Purging Time | ~1 hour |

| Post-reaction Treatment | Concentration under reduced pressure, crystallization at low temperature |

| Yield | ~53.6% (example reported) |

| Purity (HPLC) | >99% |

-

- This method is relatively straightforward and scalable.

- It avoids hazardous reagents and offers high purity products.

- The yield is moderate and depends on careful temperature and ammonia control.

Catalyst-Free Esterification Followed by Ammonolysis

A more recent and technically simplified process involves:

- Esterification of crude cyanoacetic acid with monohydric alcohols (C4–C10) without additional catalysts.

- Subsequent reaction of the resulting ester with ammonia in the presence of a basic catalyst to form this compound.

Mechanical separation and thermal treatment to isolate the product.

| Step | Description |

|---|---|

| Esterification | Catalyst-free, azeotropic distillation to remove water |

| Ammonolysis | Reaction of ester with ammonia and basic catalyst |

| Work-up | Filtration or hydrocyclone separation, vacuum drying |

Amidation Using Ammonia Gas and Fine Bubble Technology

A novel approach involves the amidation of ethyl 2-amino-2-cyanoacetate using ammonia gas in a fine bubble (FB) generator system.

-

- Ethyl 2-amino-2-cyanoacetate is treated with ammonia gas using a spray-type fine bubble generator to promote amidation.

- This method achieves a 78% yield of this compound.

- The process can be integrated with subsequent coupling reactions in a cascade one-pot system using microporous FB generators.

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrosation + Catalytic Hydrogenation | Cyanoacetamide, NaNO2 (pH 2), Pt/C, H2, MeOH | Moderate | ~84–90 | Avoids toxic Hg catalysts; established method | Multi-step, moderate purity |

| Ammonolysis of Aminocyanoacetic Esters | Aminocyanoacetic acid esters, NH3 gas, MeOH | ~53.6 | >99 | High purity, scalable, straightforward | Moderate yield, requires cooling |

| Catalyst-Free Esterification + Ammonolysis | Cyanoacetic acid, monohydric alcohol (C4–C10), NH3, basic catalyst | Not specified | High | Simple, eco-friendly, catalyst-free esterification | Requires basic catalyst in ammonolysis |

| Amidation via Fine Bubble Technology | Ethyl 2-amino-2-cyanoacetate, NH3 gas, FB generator | 78 | Not specified | Efficient gas-liquid contact, continuous flow potential | Specialized equipment required |

- The nitrosation-hydrogenation route, while classical, suffers from moderate purity and yield, but remains a useful laboratory method.

- Ammonolysis of esters is favored industrially due to high purity and ease of product isolation.

- Catalyst-free esterification reduces environmental impact and process complexity.

- Fine bubble technology represents an innovative advancement, improving reaction kinetics and enabling integrated synthetic sequences.

- Purification steps such as activated charcoal treatment and controlled crystallization significantly enhance product quality.

- Reaction conditions such as temperature control (0–5 °C) and ammonia saturation time are critical for optimizing yield and purity.

The preparation of this compound can be achieved through multiple synthetic routes, each tailored to specific operational scales and purity requirements. Industrial processes favor ammonolysis of aminocyanoacetic esters and catalyst-free esterification methods for their simplicity and efficiency. Emerging technologies like fine bubble reactors offer promising improvements in reaction efficiency and integration. Careful control of reaction parameters and purification protocols is essential to obtain high-purity this compound suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name |

2-amino-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWAUKYINYWSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313188 | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6719-21-7 | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6719-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006719217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6719-21-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.